molecular formula C19H21ClN2O4S B3445887 1-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

1-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B3445887
M. Wt: 408.9 g/mol
InChI Key: OFKQLNWEFGVROA-UHFFFAOYSA-N
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Description

1-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and a 3-methoxyphenyl group

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-26-17-4-2-3-16(13-17)21-19(23)14-9-11-22(12-10-14)27(24,25)18-7-5-15(20)6-8-18/h2-8,13-14H,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKQLNWEFGVROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the 4-chlorobenzenesulfonyl Group: The piperidine ring is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Attachment of the 3-methoxyphenyl Group: The final step involves the reaction of the intermediate with 3-methoxyaniline under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide: Lacks the 3-methoxyphenyl group.

    N-(3-methoxyphenyl)piperidine-4-carboxamide: Lacks the 4-chlorobenzenesulfonyl group.

    1-(4-bromobenzenesulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 1-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide is unique due to the combination of the 4-chlorobenzenesulfonyl and 3-methoxyphenyl groups, which confer specific chemical and biological properties that are distinct from its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide
Reactant of Route 2
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1-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

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